molecular formula C22H14ClF3N4O3 B2712171 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine CAS No. 478248-69-0

3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2712171
CAS No.: 478248-69-0
M. Wt: 474.82
InChI Key: WFVJOZQRDFCKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine is a structurally complex molecule featuring a pyridine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. Attached to position 2 is a phenoxy group further functionalized with a 1,2,3-triazole ring bearing a 4-methoxyphenyl carbonyl moiety.

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4O3/c1-32-16-7-5-15(6-8-16)30-12-19(28-29-30)20(31)13-3-2-4-17(9-13)33-21-18(23)10-14(11-27-21)22(24,25)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVJOZQRDFCKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC(=CC=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl groups. The oxyphenyl group is then attached through a nucleophilic substitution reaction. Finally, the triazolylmethanone moiety is introduced via a cyclization reaction involving azide and alkyne precursors under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research has shown that derivatives of triazole compounds often demonstrate enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, studies indicate that triazole derivatives can possess Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics, making them promising candidates for treating infections caused by resistant pathogens .

Antifungal Properties

The presence of the triazole moiety in the compound is crucial for its antifungal activity. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Research has highlighted compounds similar to 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine showing potent antifungal activity against strains like Candida albicans and Aspergillus fumigatus, outperforming traditional antifungals like fluconazole .

Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Compounds with trifluoromethyl groups have been reported to enhance herbicidal efficacy due to their ability to disrupt metabolic processes in plants. Research into similar pyridine derivatives has demonstrated their effectiveness in controlling weed populations in various crops, suggesting that this compound could be developed into an effective herbicide .

Plant Growth Regulators

Additionally, the phenoxy group in the compound may impart growth-regulating properties, potentially influencing plant growth and development. Studies have shown that phenoxyacetic acids can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is critical for optimizing the efficacy of this compound.

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from commercially available precursors. The introduction of the triazole ring can be achieved through click chemistry methods, which are efficient and yield high purity products .

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the phenyl rings and the introduction of electron-withdrawing groups enhance biological activity. For example, substituents such as trifluoromethyl groups have been shown to significantly increase antibacterial potency due to their influence on electronic properties and molecular interactions with biological targets .

Case Studies & Research Findings

Study ReferenceFocus AreaKey Findings
PMC7384432Antifungal ActivityCompound analogs exhibited potent activity against Candida albicans, with MIC values significantly lower than fluconazole .
EP2962690B1Synthesis TechniquesDiscussed efficient synthetic routes for triazole derivatives with enhanced biological properties .
MDPI ReviewPlant Growth RegulationHighlighted the potential use of phenoxy derivatives as growth regulators in agriculture .

Mechanism of Action

The mechanism of action of 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

Several pyridine derivatives with trifluoromethyl and halogen substituents have been synthesized and characterized. Key examples include:

Table 1: Structural and Physical Properties of Selected Pyridine Analogues

Compound Name Substituents on Pyridine/Phenyl Rings Melting Point (°C) Yield (%) Key Structural Differences vs. Target Compound Reference
3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine Cl, CF₃, phenoxy-triazole-4-carbonyl-4-methoxyphenyl Not reported Not reported Reference compound N/A
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7e) Cl, CF₃, nitro, phenoxy-(trifluoromethoxy)benzyl 122.1–124.8 71.8 Nitro group replaces triazole-carbonyl; benzyl-O-CF₃O
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) Cl, CF₃ (×2), phenoxy-(trifluoromethoxy)benzyl 73.3–75.1 40.8 Dual CF₃ groups; no triazole linker
3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (13d) Imidazopyridine core, triazol-4-yl-dichlorobenzyl, 4-fluorophenyl Not reported 74 Imidazopyridine core vs. pyridine; fluorophenyl substituent
5-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-4-methyl-4H-1,2,4-triazole-3-thiol Cl, CF₃, ethyl-triazole-thiol Not reported Not reported Triazole-thiol substituent; lacks phenoxy linkage
Key Observations:

Substituent Diversity: The target compound’s triazole-carbonyl-phenoxy bridge is unique compared to analogues like 7e and 7f, which feature simpler benzyl ethers or nitro groups .

Electronic Effects : The trifluoromethyl and chloro groups in the target compound enhance electron-withdrawing properties, similar to 7f , but the methoxy group introduces electron-donating character absent in 7e .

Physicochemical Properties

  • Melting Points: Analogues with polar groups (e.g., nitro in 7e) exhibit higher melting points (122–125°C) than nonpolar derivatives (e.g., 7g at 58.8–61.2°C) . The target compound’s triazole-carbonyl group may increase polarity, but its melting point remains unreported.
  • Solubility : Trifluoromethyl groups generally enhance lipophilicity, but the triazole and methoxy groups in the target compound could improve aqueous solubility compared to fully halogenated analogues .

Biological Activity

The compound 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological significance, mechanisms of action, and relevant case studies.

Structural Overview

The structure of the compound includes:

  • A triazole ring , which is known for its diverse pharmacological properties.
  • A trifluoromethyl group , which enhances lipophilicity and biological activity.
  • A methoxyphenyl moiety , which may influence the compound's interaction with biological targets.

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant activity against various pathogens. For instance:

  • Triazole-based compounds have shown effective antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
  • The presence of electron-donating groups on the phenyl ring enhances antimicrobial efficacy, suggesting that the methoxy group in this compound could contribute positively to its activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
Compound AS. aureus0.125
Compound BE. coli0.5
This compoundTBDTBDTBD

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structural features may allow it to interact with cancer cell pathways effectively:

  • In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
  • Molecular docking studies suggest that this compound could bind effectively to specific targets involved in cancer progression, although precise targets remain to be confirmed through experimental validation.

Case Study: Triazole Derivative in Cancer Research
In a study examining a library of triazole compounds for anticancer activity, several derivatives showed promising results in inhibiting tumor growth in multicellular spheroids, indicating their potential as therapeutic agents .

The mechanisms through which triazole derivatives exert their biological effects include:

  • Inhibition of enzyme activity : Triazoles often inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Induction of oxidative stress : Some studies indicate that these compounds can increase reactive oxygen species (ROS) within cells, leading to cell death in sensitive organisms.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate:

  • Preliminary ADME studies suggest favorable profiles for triazole derivatives, including good oral bioavailability and metabolic stability .
  • The lipophilicity introduced by the trifluoromethyl group may enhance tissue penetration and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-2-{3-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]phenoxy}-5-(trifluoromethyl)pyridine?

  • Methodology :

  • Step 1 : Synthesize the hydrazine intermediate by condensing 3-chloro-5-(trifluoromethyl)pyridin-2-ol with a 4-methoxyphenyl-substituted triazole precursor.

  • Step 2 : Perform oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours (yield: ~73%) .

  • Purification : Extract with dichloromethane, pass through alumina, and recrystallize from ethanol.

  • Alternative oxidants : Compare with Cr(VI) salts or DDQ, but NaOCl is preferred for greener synthesis .

    Oxidant SolventTime (h)Yield (%)Purity (%)
    NaOClEthanol373>95
    DDQDCM66890

Q. How can the molecular structure and conformation of this compound be confirmed experimentally?

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Key parameters:

  • Data collection : High-resolution (≤1.0 Å) single-crystal diffraction.
  • Refinement : Apply twin correction if twinning is observed (common in trifluoromethyl-containing compounds) .
    • Spectroscopic validation :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts at ~-60 ppm).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Advanced Research Questions

Q. How do substituents (e.g., trifluoromethyl, triazole) influence the compound’s bioactivity and stability?

  • Mechanistic insights :

  • Trifluoromethyl groups : Enhance metabolic stability and lipophilicity, as seen in fipronil (a pesticide with similar substituents) .
  • Triazole moiety : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
    • Experimental validation :
  • SAR studies : Synthesize analogs with halogens (Cl/F) or methyl groups instead of trifluoromethyl. Compare IC₅₀ values in bioassays.
  • Accelerated stability testing : Expose to UV light, humidity, and varying pH. Monitor degradation via HPLC .

Q. What computational methods are suitable for predicting binding interactions of this compound with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures (PDB) of target proteins (e.g., kinases).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics:

  • RMSD (<2.0 Å for ligand-protein complexes).
  • Hydrogen bond occupancy (>70% with active-site residues).
    • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces .

Q. How can reaction intermediates and mechanistic pathways be characterized during synthesis?

  • In situ monitoring : Use ReactIR to track hydrazine intermediate formation (disappearance of N-H stretch at ~3300 cm⁻¹).
  • Isolation of intermediates : Quench reaction at 1-hour intervals. Identify via LC-MS and 2D NMR.
  • Proposed pathway :

  • NaOCl oxidizes the hydrazine to a diazonium intermediate, followed by cyclization to form the triazole ring .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Common issues :

  • Twinning : Address using SHELXL’s TWIN/BASF commands .
  • Disorder in trifluoromethyl groups : Apply PART/SUMP restraints.
    • Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.